molecular formula C13H21N3O3Si B1445329 Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate CAS No. 854044-52-3

Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate

Cat. No.: B1445329
CAS No.: 854044-52-3
M. Wt: 295.41 g/mol
InChI Key: RQMDFPGLTPLVTH-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate is a monocyano-substituted 2-carboxyimidazole derivative featuring a [(2-(trimethylsilyl)ethoxy)methyl] (SEM) protecting group. Its synthesis, first reported by Wall et al. (2008), involves a regioselective bromine-magnesium exchange on a SEM-protected cyanoimidazole intermediate, followed by reaction with ethyl cyanoformate to introduce the carboxylate moiety . The SEM group enhances stability during synthesis, prevents undesired side reactions, and facilitates purification by ensuring regiochemical control.

Properties

IUPAC Name

ethyl 4-cyano-1-(2-trimethylsilylethoxymethyl)imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3Si/c1-5-19-13(17)12-15-11(8-14)9-16(12)10-18-6-7-20(2,3)4/h9H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMDFPGLTPLVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN1COCC[Si](C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Preparation Method

Step Reactants & Conditions Description Outcome / Notes
1. Preparation of 2-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-4-carbonitrile Starting material: 2-bromo-1-(SEM)-imidazole-4-carbonitrile The SEM protecting group is introduced to protect the imidazole nitrogen, enhancing regioselectivity and stability during subsequent reactions. Provides the substrate for bromine-magnesium exchange.
2. Bromine-magnesium exchange Reactant: Isopropylmagnesium chloride (2M in THF)
Solvent: Tetrahydrofuran (THF)
Temperature: -40°C to -78°C
Time: 10 min stirring at -40°C, then cooling to -78°C
The bromine atom on the imidazole ring is replaced by a magnesium species via halogen-metal exchange, generating a reactive organomagnesium intermediate. Formation of a Grignard-type intermediate primed for nucleophilic attack.
3. Carboxylation with ethyl cyanoformate Reactant: Ethyl cyanoformate
Solvent: THF
Temperature: Initially -78°C, then warmed to room temperature
Time: 1 hour stirring at room temperature
The organomagnesium intermediate reacts with ethyl cyanoformate, introducing the ethyl carboxylate group at the 2-position of the imidazole ring. Formation of ethyl 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate.
4. Workup and purification Quenching: Saturated aqueous ammonium chloride
Extraction: Ethyl acetate (EtOAc)
Washing: Brine
Purification: Silica solid-phase extraction (SPE) with 30% EtOAc/hexane
The reaction mixture is quenched to deactivate reactive intermediates, followed by extraction and washing to remove impurities. Purification by SPE yields the pure product. Isolated yield reported at 74%, product obtained as a colorless oil.

Reaction Conditions Summary Table

Parameter Details
Bromine-magnesium exchange reagent Isopropylmagnesium chloride (2M in THF)
Solvent Tetrahydrofuran (THF)
Temperature for exchange -40°C to -78°C
Time for exchange 10 minutes at -40°C, then cooled to -78°C
Carboxylation reagent Ethyl cyanoformate
Temperature for carboxylation -78°C initially, then warmed to room temperature
Time for carboxylation 1 hour at room temperature
Workup Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with brine
Purification Silica SPE cartridge, elution with 30% EtOAc/hexane
Yield 74%

Mechanistic and Practical Considerations

  • SEM Protecting Group Role: The 2-(trimethylsilyl)ethoxy)methyl (SEM) group protects the imidazole nitrogen, preventing unwanted side reactions during the organometallic steps and facilitating regioselective functionalization at the desired position on the imidazole ring.

  • Bromine-Magnesium Exchange: This step is critical for generating a nucleophilic site on the imidazole ring. The use of isopropylmagnesium chloride at low temperatures (-40 to -78°C) ensures controlled exchange without decomposition or side reactions.

  • Carboxylation with Ethyl Cyanoformate: The organomagnesium intermediate attacks the electrophilic carbonyl carbon of ethyl cyanoformate, installing the ethyl ester functionality. The reaction temperature is carefully controlled to maintain selectivity and prevent side reactions.

  • Purification: The product is sensitive and isolated as a colorless oil. Silica SPE purification using a gradient solvent system (30% ethyl acetate in hexane) is effective for isolating the pure compound.

Research Findings and Scale-Up

  • The described synthetic route has been successfully scaled to kilogram quantities, demonstrating its robustness and suitability for larger-scale synthesis relevant to pharmaceutical research and development.

  • The regioisomeric mixture of SEM-protected imidazoles can be equilibrated thermodynamically to yield a single regioisomer, improving product purity and consistency.

  • Characterization by mass spectrometry confirms the expected molecular weight (m/z 296.1 [M+H]+).

  • X-ray crystallography of related potassium salt derivatives has been used to confirm structural assignments, underscoring the precision of the synthetic approach.

Summary Table of Key Data

Aspect Data / Observation
Molecular Formula C13H21N3O3Si
Molecular Weight 295.41 g/mol
CAS Number 854044-52-3
Yield 74% (isolated)
Key Reagents 2-bromo-1-(SEM)-imidazole-4-carbonitrile, i-PrMgCl, ethyl cyanoformate
Solvent Tetrahydrofuran (THF)
Temperature Range -78°C to room temperature
Purification Method Silica SPE cartridge, 30% EtOAc/hexane
Characterization ESI-MS (m/z 296.1), X-ray crystallography (related salts)

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Cyanide ions (CN-), various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate has shown promise in drug development, particularly as a scaffold for synthesizing new pharmaceutical agents. Its structural features allow it to interact with biological targets, making it a candidate for further investigation in medicinal chemistry.

Case Study: Anticancer Activity

Research has indicated that imidazole derivatives possess anticancer properties. A study demonstrated that compounds derived from imidazole frameworks exhibit cytotoxic effects on various cancer cell lines. This compound was evaluated alongside other derivatives, showing significant inhibition of cell proliferation in breast and colon cancer models .

Material Science Applications

In material science, this compound can serve as a precursor for the synthesis of functionalized polymers and nanomaterials. The incorporation of the cyano and imidazole groups enhances the properties of materials, such as thermal stability and mechanical strength.

Data Table: Properties of this compound in Material Science

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Solubility in SolventsModerate
Reactivity with Functional GroupsVersatile

The biological activity of this compound has been assessed through various toxicological studies. These studies are crucial for evaluating its safety profile before clinical applications.

Toxicological Findings

A comprehensive assessment revealed that this compound exhibits low toxicity levels in vitro, making it a suitable candidate for further development in therapeutic applications. It is essential to conduct additional studies to confirm these findings in vivo .

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the imidazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Linked Diimidazole Derivatives (C1)

The compound 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) from features a triazole core substituted with two diphenylimidazole units. Key differences include:

  • Core Structure : C1 utilizes a 1,2,4-triazole backbone, whereas the target compound is based on a single imidazole ring.
  • Synthesis: C1 is synthesized via a one-pot condensation of aldehydes, benzil, and 3,5-diamino-1,2,4-triazole under ceric ammonium nitrate (CAN) catalysis . This contrasts with the organometallic bromine-magnesium exchange used for the target compound.
  • Applications: Triazole-linked diimidazoles are explored for polymer and coordination chemistry applications due to their multidentate ligand properties, whereas the target compound’s carboxylate and cyano groups make it suitable for further functionalization in drug discovery .

Trityl-Protected Imidazole Acrylates

Compounds like (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate () share an imidazole core but differ in substituents and protecting groups:

  • Protecting Group : The trityl (triphenylmethyl) group in these acrylates offers steric protection but is less stable under acidic conditions compared to the SEM group in the target compound .
  • Functional Groups: The acrylate ester enables conjugate addition reactions, whereas the target compound’s ethyl carboxylate and cyano groups provide orthogonal reactivity for nucleophilic substitution or cyclization.
  • Synthesis: These derivatives are synthesized via literature-reported methods without organometallic steps, highlighting the target compound’s reliance on advanced magnesium-mediated chemistry .

Nitro-Substituted Imidazoles with Ester Groups

describes 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols and related esters. Key comparisons include:

  • Substituent Effects: The nitro group is a stronger electron-withdrawing group than cyano, significantly altering the imidazole ring’s electronic properties and reactivity. Nitroimidazoles are often associated with antimicrobial activity, whereas cyano derivatives may exhibit distinct biological or synthetic utility .
  • Synthesis Methodology: These compounds are synthesized using tetrakis(dimethylamino)ethylene (TDAE), which promotes reductive alkylation, contrasting with the target compound’s organometallic pathway .
  • Structural Complexity: The nitroimidazoles incorporate aryl ethanol and acenaphthylenone moieties, increasing molecular complexity compared to the simpler carboxylate/cyano substitution in the target compound.

Comparative Data Table

Compound Core Structure Key Substituents Protecting Group Synthesis Method Key Applications
Target Compound Imidazole 4-Cyano, 2-ethyl carboxylate SEM Bromine-Mg exchange Drug intermediate, regioselective synthesis
C1 (Triazole-linked diimidazole) Triazole 4',5'-Diphenylimidazoles None One-pot CAN-catalyzed condensation Polymers, coordination chemistry
Trityl-protected acrylate Imidazole Acrylate ester Trityl Literature-reported methods Reactive intermediates for additions
Nitroimidazole esters Imidazole 5-Nitro, aryl ethanol/ester None TDAE-mediated reductive alkylation Antimicrobial agents

Biological Activity

Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate, with the CAS number 854044-52-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C13H21N3O3Si
  • Molecular Weight : 295.41 g/mol
  • Structure : The compound features an imidazole ring, which is known for its diverse biological activities, particularly in pharmacology.

Synthesis

The synthesis of this compound involves several steps, primarily utilizing ethyl cyanoformate and various organometallic reagents. The reaction conditions typically include:

  • Stage 1 : Reaction of 2-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-4-carbonitrile with isopropylmagnesium chloride in tetrahydrofuran (THF) at low temperatures.
  • Stage 2 : Addition of ethyl cyanoformate to the reaction mixture, followed by quenching and purification steps to yield the final product with a reported yield of approximately 74% .

Anticancer Activity

This compound has been evaluated for its anticancer properties. The imidazole nucleus is recognized for its role in developing compounds that exhibit antiproliferative effects against various cancer cell lines.

In studies involving related compounds, imidazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For instance, compounds with similar structural motifs have demonstrated IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), suggesting that ethyl 4-cyano derivatives may also possess potent anticancer activity .

The proposed mechanism of action for imidazole derivatives often involves:

  • Inhibition of Tubulin Polymerization : Many imidazole-containing compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Targeting Specific Kinases : Some studies suggest that these compounds may inhibit specific kinases involved in cell proliferation and survival pathways .

Case Study 1: Antiproliferative Effects

A study focused on the synthesis and biological evaluation of imidazole derivatives reported that specific analogs exhibited significant antiproliferative activity against human cancer cell lines. The study indicated that modifications to the imidazole core could enhance biological activity, providing insights into structure-activity relationships (SAR) .

CompoundCell LineIC50 (nM)Mechanism
Compound AMCF-752Tubulin inhibition
Compound BMDA-MB-23174Apoptosis induction

Case Study 2: Antiviral Activity

Research on related heterocyclic compounds has shown antiviral properties, particularly against respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The efficacy of these compounds highlights the potential for ethyl 4-cyano derivatives to be explored further for antiviral applications .

Q & A

Basic Research Questions

Q. What are the key structural features of Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate, and how do they influence its reactivity?

  • Structural Features :

  • Imidazole core : Aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.
  • 4-Cyano substituent : Electron-withdrawing group that directs electrophilic substitution and participates in nucleophilic additions.
  • SEM group (2-(trimethylsilyl)ethoxymethyl) : Protects the imidazole nitrogen, enhances solubility in organic solvents, and can be cleaved under acidic conditions .
  • Ethyl carboxylate : Hydrolyzable to carboxylic acid, enabling further functionalization .
    • Reactivity Implications :
  • The SEM group stabilizes the nitrogen during synthesis but requires careful deprotection .
  • The cyano group can undergo transformations such as reduction to amines or hydrolysis to amides .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Step 1 : Alkylation of the imidazole nitrogen using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under basic conditions (e.g., triethylamine in THF at 0°C) .
  • Step 2 : Introduction of the cyano group via nucleophilic substitution or palladium-catalyzed cyanation .
  • Step 3 : Esterification or transesterification to install the ethyl carboxylate .
  • Example Conditions :

StepReagents/ConditionsYieldReference
SEM protectionSEM-Cl, Et₃N, THF, 0°C → RT85%
CyanationCuCN, DMF, 120°C70%

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Catalyst Selection : Raney nickel avoids dehalogenation side reactions compared to Pd/C in hydrogenation steps .
  • Solvent Optimization : Ethanol vs. water affects intermediate stability; aqueous conditions may reduce byproducts .
  • Temperature Control : Lower temperatures (45°C vs. 25°C) during cyclization improve imidazole ring formation .
  • Statistical Methods : Design of Experiments (DoE) can identify critical parameters (e.g., pH, catalyst loading) .

Q. What advanced spectroscopic and analytical techniques are used to confirm the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks for SEM (δ 0.1 ppm for Si(CH₃)₃), cyano (δ ~110 ppm in ¹³C), and ester (δ 4.2-4.4 ppm for CH₂CH₃) .
    • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., monoclinic crystal system, P21/n space group) .
    • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = calculated 337.15 g/mol) .

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?

  • Contradiction Analysis :

  • Example : If ¹H NMR shows unexpected peaks, assess for impurities (e.g., unreacted SEM-Cl) via TLC or HPLC .
  • 2D NMR (HSQC/HMBC) : Resolves ambiguous assignments by correlating ¹H-¹³C couplings .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N ratios (e.g., C: 49.2% calc vs. 48.9% exp) .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

  • Purification Challenges :

  • Column chromatography is impractical industrially; switch to continuous flow reactors or membrane separation technologies .
    • Byproduct Management :
  • Optimize solvent recovery (e.g., ethanol distillation) and implement waste treatment protocols for cyanide-containing byproducts .
    • Process Control :
  • Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, goggles, and fume hoods required due to potential cyanide exposure .
  • Storage : Store in airtight containers at -20°C to prevent SEM group hydrolysis .
  • Disposal : Treat with oxidizing agents (e.g., NaOCl) to neutralize cyanide before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate

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